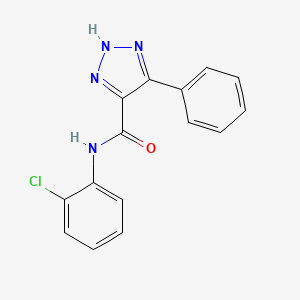

![molecular formula C16H17N3O4 B6428102 methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 1706366-74-6](/img/structure/B6428102.png)

methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential for structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .

Agricultural Applications

Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities . Bioassays have shown that these compounds exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Antidiabetic Activity

Some 1,2,4-oxadiazole derivatives have shown antidiabetic activity . For example, the compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione showed better results by reducing the glucose level compared to the control drug glibenclamide .

Synthesis of Triazoles

The established route for the synthesis of 1,2,4-oxadiazoles could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar pathogens.

Mode of Action

Compounds with the 1,2,4-oxadiazole moiety are known to interact with their targets, leading to changes that inhibit the growth or function of the target organism . The specific interactions and changes caused by this compound would need further investigation.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s likely that this compound affects pathways related to the survival and replication of pathogens.

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s likely that this compound inhibits the growth or function of pathogens at the molecular and cellular level.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .

properties

IUPAC Name |

methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-10-17-14(23-18-10)13-8-5-9-19(13)15(20)11-6-3-4-7-12(11)16(21)22-2/h3-4,6-7,13H,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGJNQSTCSDOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2C(=O)C3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6428022.png)

![N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide](/img/structure/B6428024.png)

![5-(pyridin-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6428035.png)

![3-methanesulfonyl-2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B6428043.png)

![tert-butyl 4-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B6428047.png)

![1-(2-chlorophenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6428048.png)

![methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428077.png)

![methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428083.png)

![methyl 2-({3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6428110.png)

![N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide](/img/structure/B6428111.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B6428119.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6428124.png)